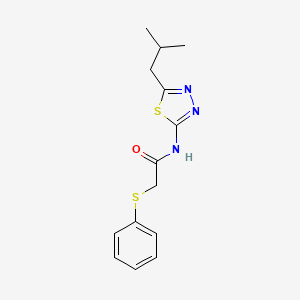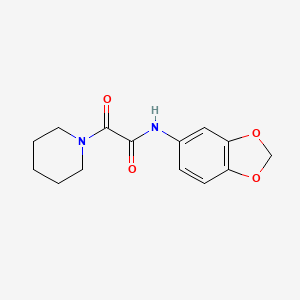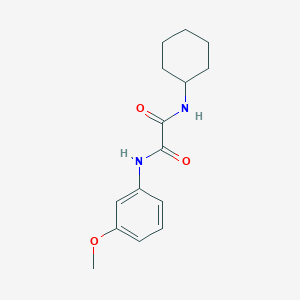![molecular formula C17H25FN2O3S B4741387 1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)
1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide" often involves multi-step reactions starting from piperidine or its derivatives as the core structure, followed by functionalization with sulfonyl and carboxamide groups. A representative example includes the synthesis of related piperidine derivatives through reactions involving sulfonyl chlorides and nucleophilic substitution or addition reactions to introduce the fluorophenyl and carboxamide functionalities (S. Westaway et al., 2009).
Molecular Structure Analysis
The molecular structure of "this compound" incorporates a piperidine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to modulate biological activity. The fluorophenyl sulfonyl moiety is known for enhancing binding interactions with biological targets, while the carboxamide group can form hydrogen bonds, contributing to the molecule's overall bioactivity and selectivity (H. Khalid et al., 2013).
Chemical Reactions and Properties
Compounds with the core structure of "this compound" can undergo various chemical reactions, including nucleophilic substitution at the sulfonyl and carboxamide groups, facilitating the synthesis of a wide range of derivatives. These reactions are pivotal for exploring the structure-activity relationship (SAR) and optimizing the compound's biological properties (Wu Qi, 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their formulation and delivery in a biological system. The presence of a fluorophenyl group can significantly influence these properties by affecting the compound's hydrophobicity and thus its solubility in different solvents (O. Eskola et al., 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, of "this compound" and its derivatives, are influenced by the functional groups attached to the piperidine ring. The sulfonyl and carboxamide groups can participate in hydrogen bonding and other interactions, which are significant for the compound's mechanism of action at the molecular level (H. Khalid et al., 2014).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-13(2)7-10-19-17(21)14-8-11-20(12-9-14)24(22,23)16-5-3-15(18)4-6-16/h3-6,13-14H,7-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCYVYGBXVPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4741319.png)
![1-[bis(4-fluorophenyl)methyl]-4-propionylpiperazine](/img/structure/B4741323.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4741328.png)
![methyl 2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4741336.png)

![6-(3-chloro-4-fluorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741350.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741363.png)
![4-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B4741370.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4741378.png)

![3-{[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4741400.png)
